molecular formula C19H19N3OS B2485138 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide CAS No. 863589-46-2

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide

Cat. No.: B2485138
CAS No.: 863589-46-2
M. Wt: 337.44
InChI Key: QEJMZUDNDZNECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a cyclohexanecarboxamide group via a phenyl spacer. The compound’s structure-activity relationship (SAR) hinges on the thiazolo[5,4-b]pyridine scaffold’s ability to occupy hydrophobic pockets in kinase domains, while the cyclohexanecarboxamide group enhances solubility and binding specificity .

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h4-5,8-13H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMZUDNDZNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide typically involves a multi-step process starting from commercially available substances. One common method involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization and functional group modifications . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the PI3K signaling pathway, which is involved in cell growth and survival.

    Medicine: It has potential as a therapeutic agent for treating diseases like cancer, where PI3K inhibitors can block tumor growth.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of phosphoinositide 3-kinase (PI3K). This inhibition occurs through the binding of the thiazolo[5,4-b]pyridine moiety to the active site of the enzyme, preventing it from phosphorylating its substrates. This disruption of the PI3K signaling pathway can lead to reduced cell proliferation and increased apoptosis, making it a valuable target for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives (6h, 6i, 6j)

The enzymatic inhibitory activity of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide (compound 6h ) against c-KIT was compared to derivatives with modified substituents (Table 1, ):

Compound R1 Group IC50 (c-KIT Inhibition) Key Structural Feature
6h 3-(Trifluoromethyl)phenyl 9.87 µM Optimal hydrophobic interaction
6i Methylene-inserted amide >10 µM Reduced binding due to steric bulk
6j Urea linkage (replacing amide) Inactive Loss of hydrogen-bonding capacity

Key Findings :

  • The 3-(trifluoromethyl)phenyl group in 6h maximizes c-KIT inhibition by fitting into hydrophobic pockets, as confirmed by molecular docking .
  • Structural deviations (e.g., methylene insertion in 6i or urea substitution in 6j ) disrupt binding, highlighting the necessity of the amide linker and precise spatial arrangement .
Isothiazolo[5,4-b]pyridine Analogues

A structurally related compound, N-(5-(4-aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m), replaces the thiazolo core with an isothiazolo ring.

Triazolo-Thiadiazole Derivatives

Compounds like 3-(3-pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles exhibit vasodilatory and antibacterial activities but lack kinase-targeting specificity . For example:

Structural Contrast :

  • The thiazolo[5,4-b]pyridine core in 6h provides superior kinase selectivity compared to triazolo-thiadiazoles, which prioritize broader heterocyclic interactions .
Cyclohexanecarboxamide-Containing Analogues

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)cyclohexanecarboxamide (S4) demonstrates the versatility of the cyclohexanecarboxamide group in enhancing pharmacokinetic properties. However, its bulky tert-butyl and pyridinyl substituents limit kinase binding efficiency compared to 6h ’s compact trifluoromethyl-phenyl group .

Biological Activity

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a cyclohexanecarboxamide moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}S
  • Molecular Weight : 314.45 g/mol

Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival.

Mode of Action
The compound inhibits PI3K activity, which subsequently disrupts the downstream AKT/mTOR signaling cascade. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including:
    • Breast Carcinoma (T47D) : IC50_{50} = 1.16 μg/mL
    • Colon Carcinoma (HT-29) : IC50_{50} = 0.85 μg/mL
    • Brain Astrocytoma (MOGGCCM) : IC50_{50} = 0.72 μg/mL
    • T-cell Leukemia (Jurkat E6.1) : IC50_{50} = 1.05 μg/mL .

These results indicate that the compound selectively targets cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes.

Mechanistic Insights

The interaction between the compound and its target involves specific molecular interactions:

  • Hydrogen Bonds : The formation of hydrogen bonds with key amino acid residues in the PI3K enzyme enhances the inhibitory effect.
  • Hydrophobic Interactions : The cyclohexanecarboxamide moiety contributes to hydrophobic interactions that stabilize the binding .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable bioavailability characteristics:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Extensive tissue distribution with a preference for tumor tissues.
  • Metabolism : Primarily metabolized in the liver with potential for active metabolites.
  • Excretion : Renal excretion predominates .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models :
    • The compound was administered to xenograft models of breast cancer.
    • Results showed a significant reduction in tumor volume compared to control groups.
  • Combination Therapy Studies :
    • When combined with established chemotherapeutics like doxorubicin, the compound enhanced anticancer efficacy and reduced resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.